molecular formula C5H11NO2S B1428262 DL-Methionine-2-d1 CAS No. 67866-74-4

DL-Methionine-2-d1

Cat. No.: B1428262
CAS No.: 67866-74-4
M. Wt: 150.22 g/mol
InChI Key: FFEARJCKVFRZRR-QYKNYGDISA-N
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Description

DL-Methionine-2-d1 is a stable isotope-labeled form of the essential amino acid methionine. It is commonly used in medical, environmental, and industrial research due to its unique properties. The compound has the molecular formula CH3S(CH2)2CD(NH2)CO2H and a molecular weight of 150.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Methionine-2-d1 can be synthesized through various methods. One common approach involves the Strecker synthesis, which applies the reaction of 3-(methylmercapto)propionaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis . The reaction conditions typically involve controlled temperatures and pH to ensure the desired isotopic labeling.

Industrial Production Methods

Industrial production of this compound often involves the use of bio-based feedstocks and safer chemistries to improve sustainability. The conventional methods depend on petroleum-derived feedstocks such as propene and involve dealing with highly toxic compounds like acrolein or cyanide . Newer methods aim to substitute these processes with bio-based feedstocks and safer chemistries.

Chemical Reactions Analysis

Types of Reactions

DL-Methionine-2-d1 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to methionine sulfoxide and further to methionine sulfone.

    Reduction: It can be reduced back to methionine from its oxidized forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to preserve the isotopic labeling.

Major Products

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted methionine derivatives .

Scientific Research Applications

DL-Methionine-2-d1 has a wide range of scientific research applications:

    Chemistry: It is used as a tracer in metabolic studies to understand methionine metabolism and its pathways.

    Biology: It is employed in protein synthesis studies to investigate the incorporation of methionine into proteins.

    Medicine: It is used in studies related to amino acid supplementation and its effects on health.

    Industry: It is utilized in the production of supplements for human and livestock nutrition

Mechanism of Action

The mechanism of action of DL-Methionine-2-d1 involves its incorporation into proteins and other biomolecules. It acts as a precursor to S-adenosylmethionine, which is a key methyl donor in various biochemical reactions. The molecular targets include enzymes involved in methylation reactions, such as methyltransferases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DL-Methionine-2-d1 include:

  • DL-Methionine-15N
  • DL-Methionine sulfoxide
  • L-Methionine-2-d1
  • DL-Phenylalanine-3,3-d2

Uniqueness

This compound is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic studies. Compared to other methionine derivatives, it provides a distinct advantage in research applications requiring detailed analysis of methionine metabolism and its pathways .

Properties

IUPAC Name

2-amino-2-deuterio-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-QYKNYGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCSC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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